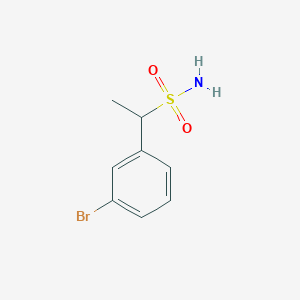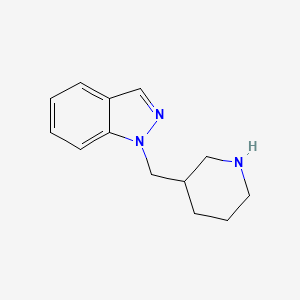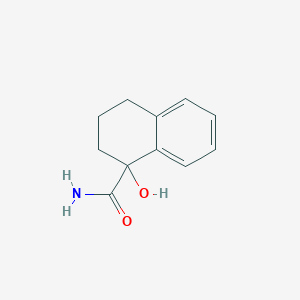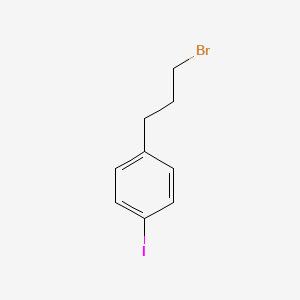
1-(3-bromopropyl)-4-iodobenzene
描述
1-(3-Bromopropyl)-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It consists of a benzene ring substituted with a bromopropyl group at the 1-position and an iodine atom at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
1-(3-Bromopropyl)-4-iodobenzene can be synthesized through a multi-step process involving the bromination and iodination of benzene derivatives. One common method involves the following steps:
Bromination: Starting with benzene, a bromopropyl group can be introduced via electrophilic aromatic substitution using 1,3-dibromopropane and a Lewis acid catalyst such as aluminum bromide.
Iodination: The brominated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent like nitric acid or hydrogen peroxide to introduce the iodine atom at the para position relative to the bromopropyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as dichloromethane or toluene are often used, and the reactions are carried out under controlled temperature and pressure conditions to maximize efficiency.
化学反应分析
Types of Reactions
1-(3-Bromopropyl)-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromopropyl and iodine groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction to form alkanes or alkenes.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as tetrahydrofuran or ethanol.
Major Products Formed
Substitution: Formation of new aromatic compounds with different functional groups.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Coupling: Formation of biaryl or alkyl-aryl compounds.
科学研究应用
1-(3-Bromopropyl)-4-iodobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Materials Science: Utilized in the preparation of functional materials such as polymers and liquid crystals.
Biological Studies: Studied for its interactions with biological molecules and potential as a probe in biochemical assays.
作用机制
The mechanism of action of 1-(3-bromopropyl)-4-iodobenzene depends on the specific reactions it undergoes. In substitution reactions, the bromopropyl and iodine groups act as leaving groups, allowing nucleophiles or electrophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps.
相似化合物的比较
1-(3-Bromopropyl)-4-iodobenzene can be compared with other halogenated benzene derivatives such as:
1-Bromo-4-iodobenzene: Lacks the propyl group, making it less versatile in certain synthetic applications.
1-(3-Chloropropyl)-4-iodobenzene: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and selectivity in reactions.
1-(3-Bromopropyl)-4-chlorobenzene: Contains both bromine and chlorine, offering different reactivity patterns compared to the iodine-containing compound.
The uniqueness of this compound lies in its combination of bromopropyl and iodine substituents, which provide distinct reactivity and potential for diverse applications in various fields of research and industry.
属性
IUPAC Name |
1-(3-bromopropyl)-4-iodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrI/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINNTMVHQZXKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCBr)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrI | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


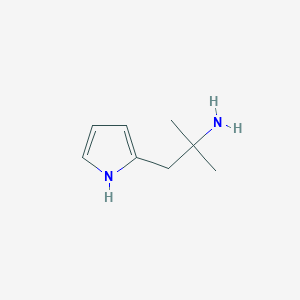
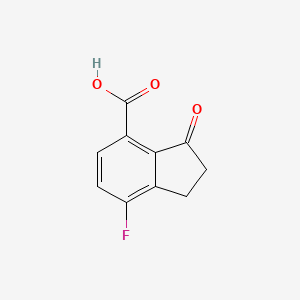
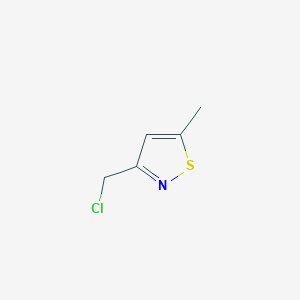
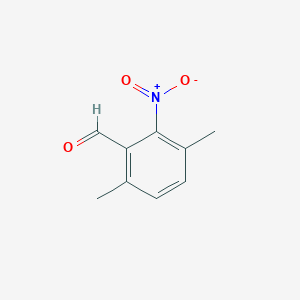
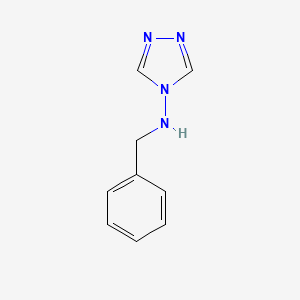
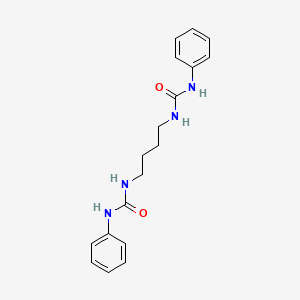
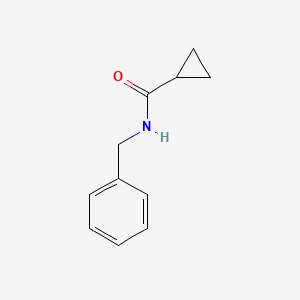
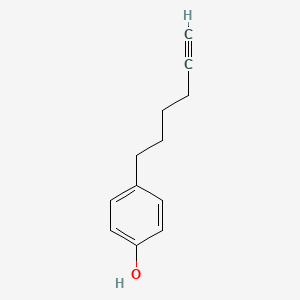

![1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6615134.png)
